Scaffold Differentiation: C5 vs C3 Substitution
5-(Pyrrolidine-1-carbonyl)-1H-indazole (MW 215.25 g/mol) differs in substitution position from 3-position carbonyl analogs such as 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole . The 5-position substitution pattern influences π-stacking interactions and hydrogen bonding capacity compared to 3-substituted analogs, which is a critical consideration in fragment-based drug design where scaffold geometry dictates binding pocket complementarity .
| Evidence Dimension | Molecular weight and substitution position |
|---|---|
| Target Compound Data | MW = 215.25 g/mol; substitution at indazole C5 position |
| Comparator Or Baseline | 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole; substitution at indazole C3 position |
| Quantified Difference | Substitution position difference: C5 vs C3 |
| Conditions | Structural comparison |
Why This Matters
The substitution position determines the vector of the pyrrolidine carbonyl moiety, which is essential for maintaining the correct geometry in structure-activity relationship (SAR) exploration.
